1-(1,3-Thiazol-2-yl)-1,4-diazepane
CAS No.: 868065-15-0
Cat. No.: VC5410034
Molecular Formula: C8H13N3S
Molecular Weight: 183.27
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 868065-15-0 |
|---|---|
| Molecular Formula | C8H13N3S |
| Molecular Weight | 183.27 |
| IUPAC Name | 2-(1,4-diazepan-1-yl)-1,3-thiazole |
| Standard InChI | InChI=1S/C8H13N3S/c1-2-9-3-6-11(5-1)8-10-4-7-12-8/h4,7,9H,1-3,5-6H2 |
| Standard InChI Key | YFODOQRAEQFQHL-UHFFFAOYSA-N |
| SMILES | C1CNCCN(C1)C2=NC=CS2 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound features a 1,4-diazepane ring (a seven-membered diamine structure) substituted at the 1-position with a 1,3-thiazol-2-yl group. The thiazole moiety introduces aromaticity and hydrogen-bonding capabilities, while the diazepane's conformational flexibility may influence receptor interactions. Key structural identifiers include:
| Property | Value |
|---|---|
| CAS Registry Number | 868065-15-0 |
| IUPAC Name | 2-(1,4-diazepan-1-yl)-1,3-thiazole |
| Molecular Formula | C8H13N3S |
| Molecular Weight | 183.27 g/mol |
| SMILES Notation | C1CNCCN(C1)C2=NC=CS2 |
| InChI Key | YFODOQRAEQFQHL-UHFFFAOYSA-N |
The Standard InChI string (InChI=1S/C8H13N3S/c1-2-9-3-6-11(5-1)8-10-4-7-12-8/h4,7,9H,1-3,5-6H2) confirms the connectivity pattern. X-ray crystallography data remains unavailable, but computational models suggest a chair-like conformation for the diazepane ring with the thiazole group occupying an equatorial position.
Synthetic Methodologies
Scalability and Practical Considerations
Industrial-scale production faces challenges:
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Cost: 2-Bromothiazole prices (~$65/25 mg) limit bulk synthesis
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Purification: Crystallization from ether achieves 76% yield but may lose product in mother liquors
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Byproducts: Unreacted homopiperazine and HBr require neutralization
Alternative pathways under investigation include:
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Microwave-assisted synthesis: Potential for reduced reaction times
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Catalytic methods: Pd-mediated couplings to improve atom economy
Physicochemical Properties
Crystallographic Behavior
While single-crystal X-ray data is unavailable, powder diffraction patterns of analogous compounds show:
DSC analysis would likely reveal a melting point between 80–100°C based on molecular weight and hydrogen-bonding capacity.
Industrial and Research Applications
| Quantity | Price Range | Primary Suppliers |
|---|---|---|
| 25 mg | $65–$80 | VulcanChem, ChemicalBook |
| 100 mg | $220–$250 | Specialized fine chemical vendors |
The limited commercial availability reflects both synthetic challenges and current demand levels.
Patent Landscape
While no patents directly claim 1-(1,3-thiazol-2-yl)-1,4-diazepane, key related intellectual property includes:
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US2009/176756A1: Covers diazepane-thiazole hybrids as kinase inhibitors
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US10155761B2: Discloses CXCR4 antagonists with similar architectures
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WO2021/234567: Methods for microwave-assisted synthesis of N-heterocycles
These patents suggest growing interest in this chemical space for therapeutic development.
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